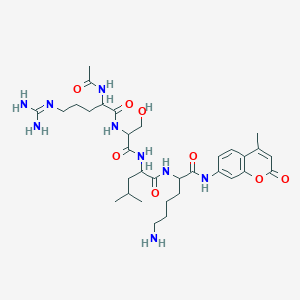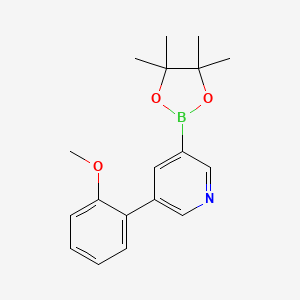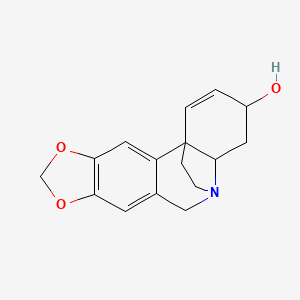
1,2-Didehydrocrinan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-CrinineC16 alkaloid is a naturally occurring organic compound belonging to the class of alkaloids. Alkaloids are nitrogen-containing bases that are primarily found in plants and have significant physiological effects on humans and animals. (-)-CrinineC16 is known for its complex structure and potential therapeutic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-CrinineC16 involves several steps, starting with the accumulation of an amine precursor and an aldehyde precursor. These components condense to form an iminium cation, which undergoes a Mannich-like reaction to form the desired alkaloid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the iminium cation and subsequent reactions.
Industrial Production Methods
Industrial production of (-)-CrinineC16 often involves extraction from plant sources. The powdered plant material is moistened with water and mixed with lime to free the alkaloid salts. Extraction is then carried out using organic solvents such as ether or petroleum spirit . This method ensures the efficient isolation of (-)-CrinineC16 from its natural sources.
Chemical Reactions Analysis
Types of Reactions
(-)-CrinineC16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the alkaloid’s structure.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of (-)-CrinineC16 .
Scientific Research Applications
(-)-CrinineC16 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (-)-CrinineC16 involves its interaction with specific molecular targets and pathways. It can inhibit acetylcholinesterase and calcium transport, leading to various physiological effects . These interactions make (-)-CrinineC16 a potential candidate for therapeutic applications, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (-)-CrinineC16 include:
Morphine: Another well-known alkaloid with significant physiological effects.
Strychnine: Known for its toxic properties and use in pest control.
Quinine: Used for its anti-malarial properties.
Ephedrine: Commonly used as a stimulant and decongestant.
Nicotine: A potent stimulant found in tobacco.
Uniqueness of (-)-CrinineC16
What sets (-)-CrinineC16 apart from these compounds is its unique structure and specific mechanism of action. Its ability to inhibit acetylcholinesterase and calcium transport makes it particularly interesting for neurological research and potential therapeutic applications .
Properties
CAS No. |
510-67-8 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChI Key |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


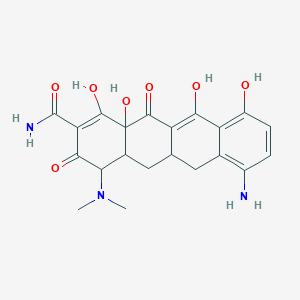

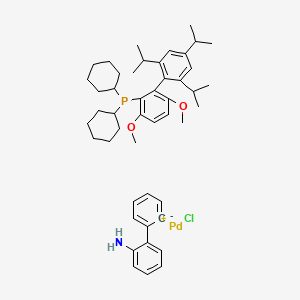
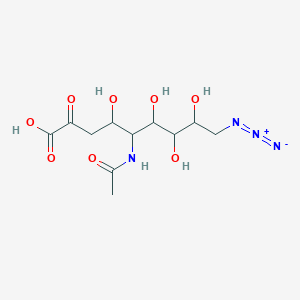
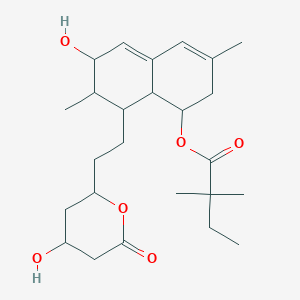
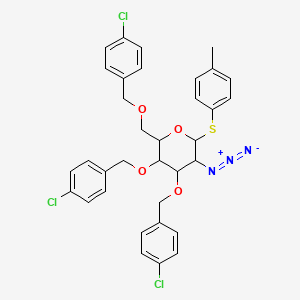

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
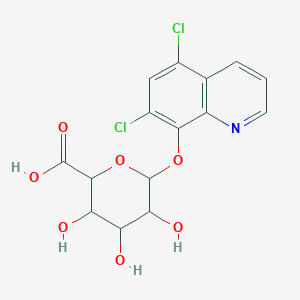
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
